molecular formula C22H31N5O4 B2743513 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941873-73-0

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2743513
CAS RN: 941873-73-0
M. Wt: 429.521
InChI Key: OPRQIQNIFGUQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H31N5O4 and its molecular weight is 429.521. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research Applications in Chemistry and Pharmacology

  • Synthesis and Chemical Properties :

    • Studies have explored the chemical synthesis and properties of related purine derivatives, providing insight into their potential chemical applications (Gulevskaya et al., 1994).
  • Pharmacological Evaluations and Receptor Affinity :

    • Certain derivatives of purine-2,6-dione, similar in structure to the compound , have been evaluated for their pharmacological properties, particularly their affinity for various serotonin receptors. These studies have implications for designing ligands with potential psychotropic activity (Chłoń-Rzepa et al., 2013).
  • Cytotoxic Activity in Cancer Research :

    • Research has been conducted on the synthesis of carboxamide derivatives of related compounds and their cytotoxic activity against cancer cell lines, suggesting the potential use of these compounds in cancer research (Deady et al., 2003).
  • Anti-Inflammatory Applications :

    • Studies on similar purine derivatives have shown anti-inflammatory activity in animal models, indicating potential therapeutic applications for inflammatory conditions (Kaminski et al., 1989).
  • Synthesis of Novel Derivatives and their Bioactivities :

    • Research has been conducted on the synthesis of novel derivatives of purine compounds and their various bioactivities, including antioxidant and DNA cleavage properties (Mangasuli et al., 2019).

properties

IUPAC Name

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O4/c1-13(2)8-9-23-21-24-19-18(20(29)25-22(30)26(19)5)27(21)11-16(28)12-31-17-7-6-14(3)15(4)10-17/h6-7,10,13,16,28H,8-9,11-12H2,1-5H3,(H,23,24)(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRQIQNIFGUQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCC(C)C)N(C(=O)NC3=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

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